Butyl 2,2-difluoroacetate Butyl 2,2-difluoroacetate
Brand Name: Vulcanchem
CAS No.: 368-35-4
VCID: VC1993836
InChI: InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3
SMILES: CCCCOC(=O)C(F)F
Molecular Formula: C6H10F2O2
Molecular Weight: 152.14 g/mol

Butyl 2,2-difluoroacetate

CAS No.: 368-35-4

Cat. No.: VC1993836

Molecular Formula: C6H10F2O2

Molecular Weight: 152.14 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2,2-difluoroacetate - 368-35-4

Specification

CAS No. 368-35-4
Molecular Formula C6H10F2O2
Molecular Weight 152.14 g/mol
IUPAC Name butyl 2,2-difluoroacetate
Standard InChI InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3
Standard InChI Key GVBWFXWJTVAKMW-UHFFFAOYSA-N
SMILES CCCCOC(=O)C(F)F
Canonical SMILES CCCCOC(=O)C(F)F

Introduction

Butyl 2,2-difluoroacetate (CAS 368-35-4) is a fluorinated organic compound with the molecular formula C₆H₁₀F₂O₂ and a molecular weight of 152.14 g/mol . This colorless liquid serves as a critical reagent and intermediate in organic synthesis, pharmaceutical development, and materials science. Below is a detailed analysis of its properties, reactivity, and applications, supported by peer-reviewed research and industrial data.

Synthesis and Industrial Production

The compound is synthesized via acid-catalyzed esterification of 2,2-difluoroacetic acid with butanol. Key steps include:

  • Reaction Setup: Sulfuric acid or p-toluenesulfonic acid is used as a catalyst.

  • Conditions: Heating under reflux to drive esterification equilibrium .

  • Purification: Distillation to isolate the product .

Industrial production employs continuous reactors for scalability and integrates waste management systems to mitigate environmental impact .

Chemical Reactivity and Reaction Pathways

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionAmines, thiols in polar aprotic solvents (e.g., DMSO)Substituted difluoroacetate derivatives
HydrolysisHCl (acidic) or NaOH (basic)2,2-Difluoroacetic acid + butanol
ReductionLiAlH₄ in anhydrous ether2,2-Difluoroethanol

These reactions are critical for generating bioactive molecules and advanced materials .

Applications in Research and Industry

The compound’s versatility spans multiple fields:

Medicinal Chemistry

  • Pharmaceutical Intermediates: Used to synthesize antiviral agents (e.g., nucleoside analogs) and anticancer drugs via fluorination strategies .

  • Enzyme Studies: Investigated as a substrate to probe fluoroenzyme interactions, aiding in drug design .

Agrochemical Development

  • Herbicides and Insecticides: Fluorinated esters derived from this compound exhibit improved target specificity and environmental persistence .

Material Science

  • Fluorinated Polymers: Serves as a monomer for polymers with low surface energy and chemical resistance, used in coatings and sealants .

Biological and Pharmacological Insights

Mechanism of Action

The fluorine atoms modulate binding affinity to biological targets, such as enzymes and receptors. For example:

  • Enzyme Inhibition: Competes with natural substrates, altering metabolic pathways .

  • Receptor Binding: Enhances interactions with hydrophobic pockets in proteins .

Toxicity Profile

While difluoroacetates can exhibit aquatic toxicity, studies indicate adverse effects occur at concentrations exceeding typical therapeutic or industrial exposure levels .

FieldApplicationKey Advantage
PharmaceuticalsAnticancer and antiviral agentsEnhanced metabolic stability
AgrochemicalsHerbicides, insecticidesImproved environmental persistence
Materials ScienceFluorinated polymersLow surface energy and durability

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